molecular formula C13H17Cl2N3O B5368717 N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide

N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide

Cat. No. B5368717
M. Wt: 302.20 g/mol
InChI Key: AHZWQOBAYBWUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in recent years due to its anxiolytic and sedative properties. It is a research chemical that is not approved for human consumption and is only intended for scientific research purposes.

Mechanism of Action

N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide works by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This enhances the binding of GABA to the receptor, resulting in an increase in inhibitory neurotransmission. This leads to a decrease in neuronal excitability and produces an anxiolytic and sedative effect.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models. It has also been shown to have muscle relaxant and anticonvulsant properties. Additionally, it has been shown to have a low potential for abuse and dependence compared to other benzodiazepines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is its low potential for abuse and dependence. This makes it a safer option compared to other benzodiazepines. Additionally, its anxiolytic and sedative properties make it a useful tool for studying anxiety disorders and insomnia. However, one limitation of using this compound in lab experiments is its limited availability. It is not approved for human consumption and is only intended for scientific research purposes, which can make it difficult to obtain.

Future Directions

For research involving N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide include investigating its potential as a treatment for anxiety disorders and insomnia in humans, understanding its mechanism of action, and studying its long-term effects.

Synthesis Methods

N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide can be synthesized by reacting 2-ethylamino-2-phenylbutan-1-ol with 3,5-dichlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine to form this compound. The synthesis method has been well-documented in scientific literature and is relatively simple compared to other research chemicals.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-ethyl-1-piperazinecarboxamide has been used in several scientific research studies as an anxiolytic and sedative. It has been shown to be effective in treating anxiety disorders and insomnia in animal models. Additionally, it has been used in studies to investigate its potential as a muscle relaxant and anticonvulsant.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c1-2-17-3-5-18(6-4-17)13(19)16-12-8-10(14)7-11(15)9-12/h7-9H,2-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZWQOBAYBWUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.